[1]Benzothieno[3,2-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothieno[3,2-b]quinoline: is a heterocyclic compound that consists of a benzene ring fused with a thiophene and quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzothieno[3,2-b]quinoline can be synthesized using a one-pot procedure involving the reaction of 3-bromobenzo[b]thiophene-2-carbaldehyde with 2-aminophenylpinacolborane under Suzuki coupling conditions. This reaction utilizes a stereochemically hindered ligand, 2-(cyclohexylphosphane)biphenyl, and Ba(OH)2·8H2O as the base .
Industrial Production Methods: While specific industrial production methods for Benzothieno[3,2-b]quinoline are not extensively documented, the synthesis typically involves scalable organic reactions such as Suzuki coupling, which can be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: Benzothieno[3,2-b]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothienoquinoline scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted benzothienoquinoline derivatives.
Scientific Research Applications
Chemistry: Benzothieno[3,2-b]quinoline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: This compound has shown potential in biological studies, particularly in DNA interaction studies. It exhibits strong intercalation with DNA, making it a candidate for further research in gene regulation and drug design .
Medicine: Benzothieno[3,2-b]quinoline derivatives have been investigated for their antifungal and anticancer properties. They show promise as therapeutic agents due to their ability to interact with biological macromolecules .
Industry: In the field of materials science, Benzothieno[3,2-b]quinoline is explored for its optoelectronic properties. It is used in the development of organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
Benzothieno[3,2-b]quinoline exerts its effects primarily through intercalation with DNAThe compound binds strongly to adenine-thymine (A-T) base pairs, and docking studies indicate significant binding free energy in the case of intercalation .
Comparison with Similar Compounds
Benzothieno[2,3-c]quinoline: Another benzothienoquinoline derivative with similar structural properties but different biological activities.
Benzothieno[3,2-b]quinolinium salts: These compounds have shown broad antifungal properties and low cytotoxicity.
Cryptolepine: A natural product with a similar quinoline structure, known for its antimalarial and antimicrobial activities.
Uniqueness: Its ability to interact with DNA and other biological macromolecules sets it apart from other similar compounds .
Properties
CAS No. |
243-68-5 |
---|---|
Molecular Formula |
C15H9NS |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
[1]benzothiolo[3,2-b]quinoline |
InChI |
InChI=1S/C15H9NS/c1-3-7-12-10(5-1)9-14-15(16-12)11-6-2-4-8-13(11)17-14/h1-9H |
InChI Key |
XCXCAIVVLIUTPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.